Phenylphosphonothioic dichloride
Overview
Description
Phenylphosphorus thiodichloride is a colorless liquid with unpleasant acrid pungent odor. Corrodes metals slowly.
Mechanism of Action
Target of Action
Phenylphosphonothioic dichloride, also known as Phenylthiophosphonic Dichloride, is an organophosphorus compound It’s known that organophosphorus compounds often interact with enzymes like cholinesterases, inhibiting their activity .
Mode of Action
Organophosphorus compounds typically exert their effects by forming a covalent bond with the active site of their target enzymes, rendering them inactive . This interaction and the resulting changes depend on the specific structure of the compound and the enzyme it targets.
Biochemical Pathways
Organophosphorus compounds are known to affect various biochemical pathways due to their interaction with different enzymes . The downstream effects of these interactions can vary widely, from altered signal transduction to disrupted metabolic processes.
Pharmacokinetics
As with many organophosphorus compounds, the bioavailability of this compound would likely depend on factors such as its formulation, route of administration, and the physiological characteristics of the individual .
Result of Action
It’s known that organophosphorus compounds can have a wide range of effects at the molecular and cellular level, often resulting from the inhibition of target enzymes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other substances that can interact with the compound . .
Properties
IUPAC Name |
dichloro-phenyl-sulfanylidene-λ5-phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2PS/c7-9(8,10)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIWNIQDOJKDGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=S)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2PS | |
Record name | PHENYLPHOSPHORUS THIODICHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4222 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063054 | |
Record name | Phosphonothioic dichloride, P-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenylphosphorus thiodichloride is a colorless liquid with unpleasant acrid pungent odor. Corrodes metals slowly., Colorless liquid with an unpleasant pungent odor; [CAMEO] Light yellow liquid; [MSDSonline] | |
Record name | PHENYLPHOSPHORUS THIODICHLORIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/4222 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Phenylthionophosphonic dichloride | |
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CAS No. |
3497-00-5 | |
Record name | PHENYLPHOSPHORUS THIODICHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4222 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | P-Phenylphosphonothioic dichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3497-00-5 | |
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Record name | Phenylthionophosphonic dichloride | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003497005 | |
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Record name | Phenylphosphonothioic dichloride | |
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Record name | Phosphonothioic dichloride, P-phenyl- | |
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Record name | Phosphonothioic dichloride, P-phenyl- | |
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Record name | Dichloro(phenyl)phosphine sulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.451 | |
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Record name | PHENYLTHIOPHOSPHONYL DICHLORIDE | |
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Record name | PHENYLTHIONOPHOSPHONIC DICHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2730 | |
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Retrosynthesis Analysis
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